3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime
CAS No.:
Cat. No.: VC16714229
Molecular Formula: C12H9N5O
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
![3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime -](/images/structure/VC16714229.png)
Specification
Molecular Formula | C12H9N5O |
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Molecular Weight | 239.23 g/mol |
IUPAC Name | N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine |
Standard InChI | InChI=1S/C12H9N5O/c18-16-5-9-4-14-12-11(7-15-17(12)8-9)10-2-1-3-13-6-10/h1-8,18H |
Standard InChI Key | PKXVSIDTWMRQNT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=NO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3-Pyridin-3-yl-pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime (IUPAC name: N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine) features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold fused to a pyridine ring at position 3 and an oxime group (-CH=N-OH) at position 6. The molecular formula C₁₂H₉N₅O corresponds to a molecular weight of 239.23 g/mol, with a planar structure conducive to π-π stacking interactions in biological systems .
Key structural attributes include:
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Pyrazolo[1,5-a]pyrimidine core: A fused heterocycle comprising a pyrazole (5-membered, two adjacent N atoms) and pyrimidine (6-membered, N atoms at 1,3 positions) .
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Pyridin-3-yl substituent: A nitrogen-containing aromatic ring at position 3, enhancing electronic delocalization and hydrogen-bonding capacity .
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Oxime functionalization: The aldehyde-derived oxime at position 6 introduces nucleophilic reactivity and metal-chelating potential.
Spectroscopic and Computational Data
The compound’s canonical SMILES (C1=CC(=CN=C1)C2=C3N=CC(=CN3N=C2)C=NO) and InChIKey (PKXVSIDTWMRQNT-UHFFFAOYSA-N) confirm its unique connectivity. Nuclear magnetic resonance (NMR) data for analogous pyrazolo[1,5-a]pyrimidines reveal distinct proton environments:
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Oxime protons (-CH=N-OH) appear as singlets around δ 8.1–8.3 ppm.
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Pyrimidine ring protons typically show signals between δ 6.5–7.5 ppm .
Density functional theory (DFT) calculations predict a dipole moment of ~4.2 D, favoring solubility in polar aprotic solvents .
Synthetic Methodologies
Oxidative Cross-Dehydrogenative Coupling (CDC)
A high-yield route involves CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds under oxygenated conditions . For this compound:
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Precursor synthesis: 3-Aminopyridin-2-imine reacts with ethyl acetoacetate in ethanol.
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Cyclization: Acetic acid (6 equiv) catalyzes pyrazolo[1,5-a]pyrimidine formation at 130°C under O₂ .
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Oxime formation: Post-synthetic aldehyde oxidation with hydroxylamine hydrochloride yields the oxime.
Optimized conditions:
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Solvent: Ethanol (10 mL/mmol)
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Catalyst: Acetic acid (6 equiv)
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Temperature: 130°C
Yields exceed 74% for analogous structures, though the exact yield for this derivative remains unreported .
Alternative Pathways
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Microwave-assisted synthesis: Reduces reaction time to 2–4 hours with comparable yields .
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Green chemistry approaches: Aqueous micellar conditions (e.g., SDS surfactant) improve atom economy .
Chemical Reactivity and Functionalization
Nucleophilic Additions
The oxime group (-CH=N-OH) undergoes regioselective reactions:
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Oximation: Further reacts with hydroxylamine to form dioximes, though steric hindrance limits this pathway.
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Metal complexation: Binds transition metals (e.g., Cu²⁺, Fe³⁺) via the imine nitrogen and hydroxyl oxygen, as evidenced by shifts in UV-Vis spectra (λmax 450–550 nm) .
Electrophilic Substitution
Electron-rich pyrimidine rings facilitate substitutions:
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Nitration: Concentrated HNO₃ at 0°C introduces nitro groups at position 5 .
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Sulfonation: Fuming H₂SO₄ yields sulfonic acid derivatives, enhancing water solubility .
Challenges and Future Directions
Synthetic Optimization
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Catalyst design: Transition-metal catalysts (Pd, Cu) could enable C-H activation for direct functionalization .
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Continuous flow systems: Improve scalability and reduce byproduct formation .
Pharmacological Development
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